![molecular formula C6H4BrN3 B1403567 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89280-82-0](/img/structure/B1403567.png)
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals. The presence of a bromine atom at the 6-position of the pyrrolo[2,3-d]pyrimidine scaffold enhances its reactivity and allows for further functionalization, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. This method typically uses CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 6 is highly reactive toward nucleophilic substitution, facilitating the introduction of diverse substituents.
Key Findings :
-
Substitution at C6 proceeds efficiently under mild conditions due to the electron-withdrawing nature of the pyrimidine ring .
-
Steric hindrance from bulky amines reduces reactivity, requiring elevated temperatures .
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups.
Mechanistic Insight :
-
Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle, followed by transmetallation and reductive elimination .
-
Electron-deficient boronic acids enhance reaction rates due to improved transmetallation efficiency .
Alkylation at N7
The N7 position undergoes alkylation with electrophilic reagents, modulating solubility and bioactivity.
Structural Impact :
-
Alkylation at N7 increases lipophilicity, enhancing blood-brain barrier permeability .
-
Steric effects from bulky alkyl groups can hinder subsequent C6 substitutions .
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens under specific conditions.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
N-Iodosuccinimide (NIS) | CH₃CN, RT, 2 h | 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine | 92% | |
CuCl₂, HCl | DMF, 120°C, 24 h | 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 58% |
Applications :
-
Iodinated derivatives serve as intermediates for further cross-coupling reactions .
-
Chlorination is less favored due to competing side reactions .
Cyclization Reactions
The scaffold participates in ring-forming reactions to generate fused heterocycles.
Reagents | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Ethyl propiolate, CuI | DMF, 100°C, 8 h | Pyrrolo[2,3-d]pyrimidine-fused pyridone | 64% | |
Thiourea, K₂CO₃ | EtOH, reflux, 6 h | Thieno[2,3-d]pyrrolo[2,3-d]pyrimidine | 71% |
Synthetic Utility :
Functional Group Interconversions
Post-substitution modifications enable further diversification.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Kinase Inhibition
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial building block in the synthesis of kinase inhibitors, particularly for targets such as:
- Cyclin-Dependent Kinase 4/6 (CDK4/6) : Inhibition leads to cell cycle arrest and reduced proliferation of cancer cells.
- p21-Activated Kinase 4 (PAK4) : Inhibiting PAK4 has been shown to induce apoptosis in various cancer cell lines.
- Monopolar Spindle Kinase 1 (Mps1) : Targeting Mps1 can disrupt mitotic processes, providing potential therapeutic avenues in oncology.
The compound's ability to bind to the active sites of these kinases allows for the modulation of critical signaling pathways involved in cancer progression .
Biological Studies
Targeting Pteridine Reductase 1 (PTR1)
Recent studies have highlighted the potential of this compound as an inhibitor of PTR1 from Trypanosoma brucei, a target for treating human African trypanosomiasis. Structure-based design approaches have led to the development of new derivatives that exhibit potent antitrypanosomal activity in vitro and in vivo. These compounds leverage the structural similarities to the recognition motifs of transporters used by the parasite, enhancing their efficacy .
Material Science
Organic Electronics
In material science, this compound is utilized in developing organic materials with specific electronic properties. Its unique structure allows for functionalization that can tailor its properties for applications in organic semiconductors and photovoltaic devices. The compound's reactivity is enhanced by the presence of the bromine atom, facilitating further chemical modifications necessary for optimizing material performance .
Case Studies
-
Cancer Treatment Development
- A study demonstrated that derivatives of this compound effectively inhibited CDK4/6 and PAK4 in various cancer cell lines. The results indicated significant reductions in cell viability and induction of apoptosis through targeted inhibition mechanisms.
-
Antiparasitic Activity
- Research focusing on antiparasitic agents revealed that certain derivatives based on this compound showed promising results against Trypanosoma brucei, with effective inhibition observed in enzyme assays and subsequent validation through animal models.
Wirkmechanismus
The mechanism of action of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The presence of the bromine atom enhances the compound’s binding affinity and specificity for its target .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
7H-Pyrrolo[2,3-d]pyrimidine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a chlorine atom instead of bromine, which affects its chemical properties and reactivity.
6-Fluoro-7H-pyrrolo[2,3-d]pyrimidine: Contains a fluorine atom, leading to different electronic effects and biological activity.
The uniqueness of this compound lies in its specific reactivity and the ability to form strong interactions with its molecular targets, making it a valuable compound in various fields of research .
Biologische Aktivität
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention for its biological activities, particularly as an inhibitor of various protein kinases. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications based on diverse research findings.
This compound primarily functions as an inhibitor of specific kinases, including:
- Cyclin-Dependent Kinase 4/6 (CDK4/6)
- p21-Activated Kinase 4 (PAK4)
- Monopolar Spindle Kinase 1 (Mps1)
The compound inhibits these enzymes by binding to their active sites, leading to cell cycle arrest and apoptosis in various cancer cell lines. For instance, inhibition of CDK4/6 can prevent the proliferation of cancer cells, while PAK4 inhibition has been shown to induce apoptosis in MV4-11 cells by regulating phosphorylation pathways .
The interaction of this compound with its targets affects several biochemical pathways:
- Cell Cycle Regulation : Inhibiting CDK4/6 results in G0/G1 phase arrest.
- Cell Signaling : The compound influences gene expression and cellular metabolism through kinase inhibition.
The molecular mechanism involves hydrogen bonding and electrostatic interactions with the active sites of the target enzymes .
Case Studies and Experimental Results
-
Inhibition Studies :
- A study developed a series of derivatives based on 7H-pyrrolo[2,3-d]pyrimidine as PAK4 inhibitors. Compounds such as 5n exhibited IC50 values of 2.7 nM against PAK4 and showed potent activity against the MV4-11 cell line (IC50 = 7.8 nM) .
- Another investigation into pyrrolo[2,3-d]pyrimidine derivatives showed significant inhibition of RET kinases, which are implicated in various cancers. Compounds demonstrated GI50 values as low as 0.1067 μM in cellular assays .
- Antiproliferative Activity :
- Antimicrobial Activity :
Data Table: Biological Activity Summary
Compound | Target Kinase | IC50 (nM) | Cell Line | Effect |
---|---|---|---|---|
This compound | CDK4/6 | N/A | N/A | Cell cycle arrest |
Compound 5n | PAK4 | 2.7 | MV4-11 | Apoptosis induction |
Compound from RET study | RET | N/A | CCDC6-RET | Growth inhibition |
Pyrrolo derivative | Folate receptors | N/A | CHO cells | Antiproliferative effects |
Eigenschaften
IUPAC Name |
6-bromo-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQBLFIGIQEOSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 6-bromo-7H-pyrrolo[2,3-d]pyrimidine chosen as a building block in the synthesis of Mycalisine B?
A1: The researchers selected N4-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine, a derivative of this compound, as the nucleobase in their synthetic strategy for Mycalisine B []. This choice was deliberate to prevent the formation of the undesired N-3 isomer during the crucial Vorbrüggen glycosylation step []. This highlights the importance of regioselectivity in complex molecule synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.